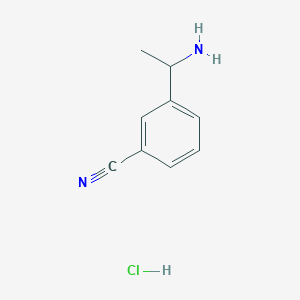

3-(1-Aminoethyl)benzonitrile hydrochloride

説明

Systematic IUPAC Name and Stereochemical Designation

The systematic IUPAC name for 3-(1-aminoethyl)benzonitrile hydrochloride is 3-[(1-aminoethyl)]benzonitrile hydrochloride . This name reflects the benzene ring substituted with a nitrile group (-C≡N) at position 1 and a 1-aminoethyl group (-CH(NH₂)CH₃) at position 3, with the hydrochloride salt formed via protonation of the amine group.

For stereoisomers, the (R)-enantiomer is designated as (R)-3-[(1-aminoethyl)]benzonitrile hydrochloride (IUPAC name: 3-[(1R)-1-aminoethyl]benzonitrile hydrochloride ). The chiral center arises at the first carbon of the ethyl side chain, where the amino group, benzene ring, methyl group, and hydrogen atom create tetrahedral geometry. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the -NH₂ group (priority 1), benzene ring (priority 2), -CH₃ (priority 3), and hydrogen (priority 4) defining the R configuration.

CAS Registry Numbers and Alternative Chemical Names

The compound has multiple identifiers:

- Racemic mixture (hydrochloride): CAS 1188264-05-2.

- (R)-enantiomer (hydrochloride): CAS 1286693-23-9.

- (R)-enantiomer (free base): CAS 127852-31-7.

Alternative names include:

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₁ClN₂ , comprising:

- Carbon (C): 9 atoms (12.01 g/mol × 9 = 108.09 g/mol)

- Hydrogen (H): 11 atoms (1.008 g/mol × 11 = 11.09 g/mol)

- Chlorine (Cl): 1 atom (35.45 g/mol)

- Nitrogen (N): 2 atoms (14.01 g/mol × 2 = 28.02 g/mol)

Total molecular weight:

$$

108.09 + 11.09 + 35.45 + 28.02 = \boxed{182.65\ \text{g/mol}}

$$

The hydrochloride salt forms via the reaction of the free base 3-(1-aminoethyl)benzonitrile (C₉H₁₀N₂, MW 146.19 g/mol) with hydrochloric acid, adding 36.46 g/mol (HCl).

Tables

Structure

2D Structure

特性

IUPAC Name |

3-(1-aminoethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDPZGKJZQZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-05-2 | |

| Record name | Benzonitrile, 3-(1-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-aminoethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(1-Aminoethyl)benzonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly its role as a selective antagonist of adrenergic receptors. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound features a benzonitrile moiety with an aminoethyl side chain. Its chemical structure can be represented as follows:

This structure is essential for its interaction with biological targets, particularly adrenergic receptors.

The primary biological activity of this compound is attributed to its selective antagonism of the α1D adrenergic receptor . This receptor subtype is implicated in various physiological processes, including vascular smooth muscle contraction and neurotransmitter release. The antagonistic effect on α1D receptors suggests potential therapeutic applications in conditions such as hypertension and lower urinary tract diseases .

Biological Activity Data

Table 1: Biological Activity Summary

Case Study 1: Antagonistic Effects on α1D Receptors

In a study evaluating the pharmacological profile of various compounds, this compound exhibited significant antagonistic activity against α1D receptors. This was measured using competitive binding assays, which demonstrated a high affinity for the receptor, suggesting its potential as a therapeutic agent in managing conditions associated with α1D receptor overactivity .

Case Study 2: Efficacy in Lower Urinary Tract Disorders

Research has indicated that compounds with α1D antagonistic properties can alleviate symptoms associated with benign prostatic hyperplasia (BPH). In animal models, administration of this compound resulted in reduced bladder hyperactivity and improved urinary function, highlighting its therapeutic promise .

Research Findings

Recent studies have further explored the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- Dose-Response Relationship : The compound demonstrated a dose-dependent response in inhibiting α1D receptor-mediated functions.

- Selectivity Profile : Compared to other adrenergic receptor subtypes, this compound showed a marked selectivity for α1D receptors, minimizing off-target effects that could lead to adverse reactions .

科学的研究の応用

Scientific Research Applications

3-(1-Aminoethyl)benzonitrile hydrochloride has numerous applications across different scientific domains:

Chemistry

- Building Block for Synthesis : Serves as a versatile intermediate for synthesizing complex organic compounds.

- Chemical Reactions :

- Oxidation : Can be oxidized to form imines or nitriles.

- Reduction : The nitrile group can be reduced to primary amines.

- Substitution Reactions : Electrophilic substitution on the aromatic ring can yield various derivatives.

Biology

- Biological Activity Studies : Investigated for interactions with biomolecules, including enzyme inhibitors and receptor ligands.

- Mechanism of Action :

- The amino group can form hydrogen bonds with biological targets, influencing signaling pathways related to cell growth and apoptosis.

Medicine

- Therapeutic Potential : Preliminary studies suggest potential anticancer and antimicrobial properties, as well as possible applications in treating neurological disorders.

- Case Study Insights :

Biological Activities

The compound exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| Anticancer Potential | May interact with receptors involved in cancer pathways, potentially serving as a therapeutic agent. |

| Antimicrobial Effects | Evidence suggests activity against certain bacterial strains, possibly enhancing microbial interactions due to the nitrile group. |

| Neurological Applications | Potential interactions with neurotransmitter systems indicate applications in treating neurological disorders. |

化学反応の分析

Protection of the Amine Group

The primary amine undergoes protection to prevent undesired reactions during synthesis. A common method involves Boc (tert-butoxycarbonyl) protection under mild conditions:

Reaction Conditions :

-

Reagents : Boc anhydride, DMAP (catalyst), triethylamine (base)

-

Solvent : N-Methyl-2-pyrrolidone (NMP)

-

Temperature : 45°C

-

Time : 3–5 hours

Mechanism :

The amine reacts with Boc anhydride via nucleophilic attack, forming a stable Boc-protected derivative. DMAP accelerates the reaction by activating the anhydride.

Product :

tert-Butyl [(3-cyano-2-methylphenyl)ethyl]carbamate

| Reaction Component | Details |

|---|---|

| Catalyst | DMAP |

| Base | Triethylamine |

| Workup | Brine wash, heptane/MTBE extraction |

| Reference |

Reduction of the Nitrile Group

The nitrile moiety can be reduced to a primary amine using strong reducing agents:

Reaction Conditions :

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Temperature : 0°C to room temperature

-

Alternative : Hydrogen gas with palladium catalyst

Mechanism :

LiAlH₄ delivers hydride ions, converting –CN to –CH₂NH₂. The reaction is highly exothermic and requires controlled conditions.

Product :

3-(1-Aminoethyl)benzylamine

| Reaction Component | Details |

|---|---|

| Solvent | Anhydrous ether |

| Byproduct | Aluminates (quenched with aqueous workup) |

| Reference |

Oxidation of the Nitrile Group

Controlled oxidation converts the nitrile to a carboxylic acid:

Reaction Conditions :

-

Reagents : Potassium permanganate (KMnO₄) under acidic/basic conditions

-

Temperature : 60–80°C

Mechanism :

KMnO₄ oxidizes –CN to –COOH through intermediate imine and amide stages.

Product :

3-(1-Aminoethyl)benzoic acid

| Reaction Component | Details |

|---|---|

| pH | Acidic (H₂SO₄) or basic (NaOH) |

| Workup | Filtration, acid precipitation |

| Reference |

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at positions dictated by the nitrile (–CN) and protonated aminoethyl (–NH₃⁺) groups, both meta-directing:

Example: Bromination

-

Reagents : Bromine (Br₂) with FeBr₃ catalyst

-

Solvent : Dichloromethane (DCM)

-

Product : 5-Bromo-3-(1-aminoethyl)benzonitrile hydrochloride

Regioselectivity :

The combined meta-directing effects of –CN and –NH₃⁺ favor substitution at position 5.

| Reaction Component | Details |

|---|---|

| Catalyst | FeBr₃ |

| Temperature | 25°C |

| Reference |

Nucleophilic Reactions at the Amine

The amine participates in alkylation or acylation under deprotonated conditions:

Alkylation Example :

-

Reagents : Ethyl bromide, potassium carbonate (base)

-

Solvent : Dimethylformamide (DMF)

-

Product : N-Ethyl-3-(1-aminoethyl)benzonitrile

Mechanism :

Deprotonation by K₂CO₃ enables nucleophilic attack on the alkyl halide.

| Reaction Component | Details |

|---|---|

| Base | K₂CO₃ |

| Temperature | 60°C |

| Reference |

Salt Exchange Reactions

The hydrochloride salt can be converted to other salts for improved solubility:

Example: Conversion to Acetate Salt

-

Reagents : Sodium acetate in ethanol

-

Product : 3-(1-Aminoethyl)benzonitrile acetate

| Reaction Component | Details |

|---|---|

| Solvent | Ethanol |

| Workup | Precipitation, filtration |

| Reference |

類似化合物との比較

Chemical Identity :

- IUPAC Name: 3-(1-Aminoethyl)benzonitrile hydrochloride

- CAS Number : 1188264-05-2

- Molecular Formula : C₉H₁₁ClN₂

- Molecular Weight : 182.65 g/mol

- Structure: Features a benzonitrile core with a 1-aminoethyl substituent at the meta position, stabilized as a hydrochloride salt.

Applications : Primarily used in research settings, particularly in medicinal chemistry for synthesizing kinase inhibitors and exploring structure-activity relationships (SAR) .

Comparison with Similar Compounds

Structural Analogs with Hydroxyl or Fluorine Substituents

Key Insights :

Positional Isomers and Enantiomers

Key Insights :

Functional Group Variants

Key Insights :

Pharmacologically Active Derivatives

準備方法

Classical Synthetic Approach

- Step 1: Benzaldehyde to Benzonitrile

- Benzaldehyde reacts with hydroxylamine hydrochloride to form benzaldoxime.

- Benzaldoxime is then dehydrated to yield benzonitrile.

- Step 2: Introduction of Aminoethyl Group

- The aminoethyl side chain is introduced through alkylation or reductive amination reactions.

- Industrially, benzoic acid derivatives may be converted to acid chlorides and subsequently reacted with ammonia or amines to form nitriles with amino substituents.

This approach is scalable and commonly used in industrial settings due to its efficiency and adaptability.

Chiral Synthesis via Asymmetric Methods

- The chiral (R)-3-(1-Aminoethyl)benzonitrile hydrochloride is synthesized through stereoselective reactions that preserve or induce chirality.

- It serves as a key intermediate in asymmetric synthesis, allowing the preparation of enantiomerically pure pharmaceuticals and agrochemicals.

- Selective functionalization of the benzene ring and controlled introduction of the aminoethyl group under mild conditions are critical for maintaining stereochemical integrity.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Oxime Formation | Benzaldehyde + Hydroxylamine hydrochloride, aqueous medium, mild heating | Forms benzaldoxime |

| 2 | Dehydration | Acidic or dehydrating agents (e.g., SOCl2, P2O5) | Converts oxime to benzonitrile |

| 3 | Aminoethyl Introduction | Alkylation with 2-bromoethylamine or reductive amination with acetophenone derivatives and ammonia | Use of chiral catalysts or chiral auxiliaries for enantioselectivity |

| 4 | Salt Formation | Treatment with HCl in methanol or ethanol | Yields hydrochloride salt for stability |

Industrial Production Insights

- Industrial synthesis often involves the conversion of benzoic acid derivatives to acid chlorides, which then react with ammonia or primary amines to form nitriles.

- This method is favored for its scalability and high yield.

- The hydrochloride salt form is preferred for handling and purification due to its enhanced stability and crystallinity.

Purification and Characterization

- The final compound is typically purified by crystallization from methanolic HCl or similar solvents.

- Reverse-phase high-performance liquid chromatography (HPLC) is used to achieve purity >95% for research-grade material.

- Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm structure and chirality.

Research Findings on Preparation Optimization

- Studies have demonstrated that the use of milder conditions for oxime dehydration and aminoethyl group introduction improves yield and reduces byproducts.

- The use of EDCI/HOAt coupling reagents in amide formation steps (related intermediates) has been shown to enhance reaction efficiency and stereochemical control.

- Methanolic HCl treatment at low temperatures (0 °C) efficiently removes protecting groups and forms the hydrochloride salt without racemization.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Benzaldehyde → Benzaldoxime → Benzonitrile + Aminoethylation | Hydroxylamine HCl, SOCl2, 2-bromoethylamine | Scalable, well-established | Multiple steps, moderate conditions | 60-75 |

| Acid chloride route + Ammonia/Amine | Benzoic acid chloride, NH3 or amines | Industrial scale, efficient | Requires acid chloride synthesis | 70-85 |

| Chiral asymmetric synthesis | Chiral catalysts, EDCI, HOAt | High enantiomeric purity | More expensive reagents | 65-80 |

| Direct reductive amination | Acetophenone derivatives, ammonia, reducing agents | One-pot, fewer steps | Sensitive to reaction conditions | 55-70 |

Q & A

Q. What are the recommended synthetic routes for 3-(1-aminoethyl)benzonitrile hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves introducing an aminoethyl group to a benzonitrile backbone followed by hydrochlorination. Key steps include:

- Amination : Reacting 3-(bromoethyl)benzonitrile with ammonia under controlled pH (7–9) and temperature (40–60°C) to avoid side reactions.

- Hydrochlorination : Treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .

- Optimization : Reaction parameters like solvent polarity (e.g., ethanol vs. THF), stoichiometry of HCl, and cooling rates during crystallization are critical for yield (>80%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the aminoethyl group’s integration (δ 1.3–1.5 ppm for CH, δ 3.1–3.3 ppm for NH) and nitrile resonance (δ 120–125 ppm) .

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and 1600–1650 cm (N–H bending) validate functional groups .

- Elemental Analysis : Matches calculated vs. observed values for C, H, N, and Cl to confirm stoichiometry .

Q. How should researchers handle stability issues during storage?

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation.

- Stability Tests : Monitor via HPLC (e.g., C18 column, UV detection at 254 nm) to detect hydrolysis products like benzoic acid derivatives .

Q. What safety protocols are essential when working with this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during decomposition .

- First Aid : For inhalation exposure, administer oxygen; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-enantiomer be achieved?

- Chiral Catalysts : Use (R)-BINAP or L-proline derivatives to induce asymmetry during the amination step.

- Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with tartaric acid .

Q. What strategies resolve contradictions in reported melting points (e.g., 163–165°C vs. 168–170°C)?

- Purity Analysis : Compare DSC thermograms of batches synthesized via different routes (e.g., recrystallization vs. column chromatography).

- Polymorphism Screening : Use XRPD to identify crystalline forms; variations may arise from solvent polarity during crystallization .

Q. How does the compound interact with biological targets in computational models?

- Docking Studies : Employ AutoDock Vina to simulate binding to enzymes like monoamine oxidases (MAOs). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What are the challenges in scaling up synthesis while maintaining >98% purity?

- Process Contamination : Trace metal ions (e.g., Fe) from industrial reactors can catalyze side reactions; use chelating agents like EDTA.

- Purification : Replace lab-scale recrystallization with continuous chromatography or melt crystallization for higher throughput .

Q. How does pH affect the compound’s stability in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。